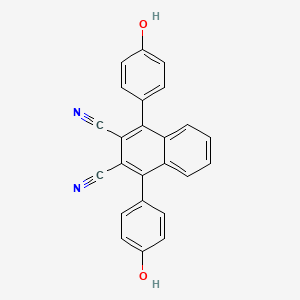

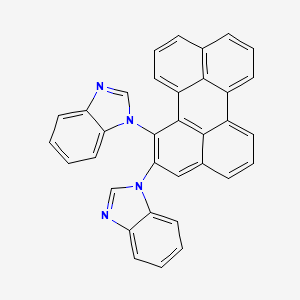

![molecular formula C10H13NO3 B12554903 Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester CAS No. 180999-20-6](/img/structure/B12554903.png)

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

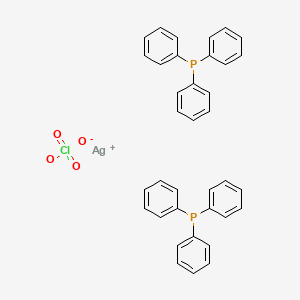

カルバミン酸、[(1S)-2-ヒドロキシ-1-フェニルエチル]-、メチルエステルは、分子式C10H13NO3の化学化合物です。これは、カルバミン酸のエステル誘導体であり、化学、生物学、医学などのさまざまな分野における用途で知られています。この化合物は、カルバミン酸部分に結合したフェニルエチル基の存在によって特徴付けられ、分子に独特の特性を与えています。

準備方法

合成経路と反応条件

カルバミン酸、[(1S)-2-ヒドロキシ-1-フェニルエチル]-、メチルエステルの合成は、通常、(1S)-2-ヒドロキシ-1-フェニルエチルアミンとクロロギ酸メチルとの反応によって行われます。この反応は、反応中に生成された塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応条件は通常、反応物と生成物の安定性を確保するために、0〜5°Cの温度範囲が含まれます。

工業的生産方法

この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器の使用と反応パラメーターの精密な制御が含まれ、製品の高収率と純度が確保されます。連続フロー反応器の使用やクロマトグラフィーや結晶化などの高度な精製技術は、工業的な環境では一般的です。

化学反応の分析

反応の種類

カルバミン酸、[(1S)-2-ヒドロキシ-1-フェニルエチル]-、メチルエステルは、以下を含むさまざまな化学反応を起こします。

加水分解: エステル基は、酸性または塩基性条件下で加水分解され、対応するカルバミン酸とメタノールを生成します。

酸化: ヒドロキシル基は、酸化されて、使用される酸化剤に応じて、ケトンまたはアルデヒドを形成することができます。

置換: フェニル基は、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。

一般的な試薬と条件

加水分解: 酸性加水分解では通常、塩酸が使用され、塩基性加水分解では水酸化ナトリウムが使用されます。

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

置換: ニトロ化には硝酸、臭素化には臭素などの試薬が一般的に使用されます。

生成される主な生成物

加水分解: カルバミン酸とメタノール。

酸化: 対応するケトンまたはアルデヒド。

置換: フェニル基のニトロ化またはハロゲン化誘導体。

科学研究における用途

カルバミン酸、[(1S)-2-ヒドロキシ-1-フェニルエチル]-、メチルエステルは、科学研究において幅広い用途があります。

化学: 有機合成における構成要素として、およびさまざまな化学反応における試薬として使用されます。

生物学: 酵素のメカニズムの研究と生化学的アッセイにおける基質として使用されます。

医学: 活性医薬品成分を投与するためのプロドラッグとしての役割など、その潜在的な治療特性について調査されています。

工業: その反応性と安定性により、ポリマー、コーティング、その他の材料の生産に使用されます。

科学的研究の応用

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.

作用機序

カルバミン酸、[(1S)-2-ヒドロキシ-1-フェニルエチル]-、メチルエステルの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、その構造と存在する官能基に応じて、酵素の阻害剤または活性剤として作用することができます。フェニルエチル基は、タンパク質中の疎水性ポケットと相互作用することができ、エステル基は加水分解されて活性代謝物を放出することができます。これらの相互作用は、さまざまな生化学的経路と細胞プロセスを調節することができます。

類似の化合物との比較

カルバミン酸、[(1S)-2-ヒドロキシ-1-フェニルエチル]-、メチルエステルは、以下のような他の類似の化合物と比較することができます。

カルバミン酸、N-[(1S)-2-ヒドロキシ-2-メチル-1-フェニルプロピル]-、1,1-ジメチルエチルエステル: この化合物は、類似の構造をしていますが、フェニル基に異なる置換基が付いているため、反応性と用途が異なります。

メチルカルバメート: カルバミン酸のより単純なエステルであり、殺虫剤として、および有機合成で使用されます。

エチルカルバメート: 医薬品生産と化学反応における試薬として使用されることで知られています。

カルバミン酸、[(1S)-2-ヒドロキシ-1-フェニルエチル]-、メチルエステルの独自性は、その特定の構造的特徴にあり、これにより、さまざまな用途にとって価値のある、明確な化学的および生物学的特性が得られます。

類似化合物との比較

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester can be compared with other similar compounds such as:

Carbamic acid, N-[(1S)-2-hydroxy-2-methyl-1-phenylpropyl]-, 1,1-dimethylethyl ester: This compound has a similar structure but with a different substituent on the phenyl group, leading to variations in reactivity and applications.

Methyl carbamate: A simpler ester of carbamic acid, used as a pesticide and in organic synthesis.

Ethyl carbamate: Known for its use in the production of pharmaceuticals and as a reagent in chemical reactions.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.

特性

CAS番号 |

180999-20-6 |

|---|---|

分子式 |

C10H13NO3 |

分子量 |

195.21 g/mol |

IUPAC名 |

methyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)11-9(7-12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13)/t9-/m1/s1 |

InChIキー |

RDPMXDMEHUKNIQ-SECBINFHSA-N |

異性体SMILES |

COC(=O)N[C@H](CO)C1=CC=CC=C1 |

正規SMILES |

COC(=O)NC(CO)C1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)

![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)

![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)

![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)